Product packaging for lipoxazolidinone A(Cat. No.:)

lipoxazolidinone A

Cat. No.: B1247108
M. Wt: 321.5 g/mol
InChI Key: BQYVBCJENILKAK-HGEILNGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipoxazolidinone A is a marine natural product featuring an unusual 4-oxazolidinone heterocyclic core, representing a novel scaffold for antimicrobial discovery . Originally isolated from marine sediments, it has also been identified in a probiotic bacterium, Lactobacillus apis . This compound exhibits potent in vitro antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibhibitory Concentration (MIC) values as low as 0.5 µg/mL . Structure-activity relationship (SAR) studies have shown that its antimicrobial activity is highly dependent on specific structural features and is not solely a function of its lipophilicity, suggesting a specific biological mechanism of action rather than a non-specific physical effect on bacterial membranes . While its precise mechanism of action is still under investigation, it is distinct from related 2-oxazolidinone antibiotics like linezolid, which target bacterial protein synthesis . The lipoxazolidinone scaffold offers a valuable platform for developing new antibiotics to address the growing crisis of antimicrobial resistance . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31NO3 B1247108 lipoxazolidinone A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

(2E)-5-butyl-2-[(E)-4-methyl-2-oxoundec-3-enylidene]-1,3-oxazolidin-4-one

InChI

InChI=1S/C19H31NO3/c1-4-6-8-9-10-11-15(3)13-16(21)14-18-20-19(22)17(23-18)12-7-5-2/h13-14,17H,4-12H2,1-3H3,(H,20,22)/b15-13+,18-14+

InChI Key

BQYVBCJENILKAK-HGEILNGLSA-N

Isomeric SMILES

CCCCCCC/C(=C/C(=O)/C=C/1\NC(=O)C(O1)CCCC)/C

Canonical SMILES

CCCCCCCC(=CC(=O)C=C1NC(=O)C(O1)CCCC)C

Synonyms

lipoxazolidinone A

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Lipoxazolidinone a

Extraction and Purification Techniques in Natural Product Research

The initial steps in studying lipoxazolidinone A involve its extraction from a source, such as the cell-free supernatant of Lactobacillus apis YMP3 culture broth, and subsequent purification to isolate it from other metabolites. biotech-asia.orgresearchgate.netsenguarts.edu.in

Following initial extraction, the crude extract containing this compound is subjected to further purification using chromatographic methods. biotech-asia.orgresearchgate.net Reverse-phase C18 silica (B1680970) gel column chromatography is a key technique employed for this purpose. biotech-asia.orghawachhplccolumn.comsigmaaldrich.com In this method, the separation is based on the hydrophobic interactions between the compound and the C18-functionalized silica gel stationary phase. biotage.com

The crude sample, dissolved in a solvent mixture, is passed through the column. biotech-asia.org A gradient solvent system is used to elute the compounds, where the solvent composition is changed over time to separate molecules with varying polarities. biotech-asia.orghawachhplccolumn.com For the purification of this compound, a specific solvent system and elution conditions have been documented. biotech-asia.org The fraction containing the purified compound is collected for structural analysis. biotech-asia.org

Table 1: C18 Silica Gel Column Chromatography Parameters for this compound Purification

Parameter Details Source
Stationary Phase Reverse Phase (RP)–C₁₈ silica gel (230–400 mesh) biotech-asia.org
Mobile Phase Acetonitrile (Solvent I) and Methanol (Solvent II) biotech-asia.org
Elution Gradient Stepwise gradient from 50:50 (I:II) to 100:0 (I:II) biotech-asia.org
Flow Rate 0.5 ml/min biotech-asia.org
Temperature 30°C biotech-asia.org

| Fraction of Interest | 77:23 (Acetonitrile:Methanol) | biotech-asia.org |

Solvent extraction is a fundamental step used to separate the target compound from the initial culture broth. biotech-asia.orgsulab.org Ethyl acetate (B1210297) is the solvent documented for the extraction of this compound. biotech-asia.orgresearchgate.netsenguarts.edu.in This process involves mixing the cell-free broth with an equal volume of ethyl acetate. biotech-asia.org The difference in polarity between the aqueous broth and the organic ethyl acetate allows for the partitioning of this compound into the organic phase. After a holding period to ensure complete separation, the organic phase containing the compound is collected. biotech-asia.org This organic layer is then dried, typically using a rotary vacuum evaporator, to remove the solvent and yield a crude extract. biotech-asia.org

Spectroscopic and Analytical Approaches for Structural Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the various functional groups present in the this compound molecule. biotech-asia.orgresearchgate.net The analysis involves passing infrared radiation through a sample prepared by mixing the purified compound with dry potassium bromide (KBr) and pressing it into a thin disc. biotech-asia.orgsemanticscholar.orgnih.gov The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of different chemical bonds, allowing for the identification of characteristic functional groups. researchgate.net

Table 2: FT-IR Spectral Data and Functional Group Assignments for this compound

Wavenumber (cm⁻¹) Functional Group Assignment Source
3401 Amine (N-H) biotech-asia.orgresearchgate.net
2953, 2924, 2870, 2854 Aliphatic Alkane (C-H) biotech-asia.orgresearchgate.net
1733 Ketone (C=O) biotech-asia.org
1652, 1628 Aromatic Alkane biotech-asia.orgresearchgate.net
1146, 1105 Ether (R-O-R) biotech-asia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. biotech-asia.orgacs.org For the analysis of this compound, both ¹H and ¹³C NMR spectra are recorded. biotech-asia.org The sample is prepared by dissolving a specific amount of the purified compound (e.g., 30 mg) in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃), with tetra methyl silane (B1218182) (TMS) used as an internal standard. biotech-asia.org The resulting spectra provide information on the chemical environment of each proton and carbon atom, which is crucial for piecing together the molecule's structure. biotech-asia.orgnih.gov The chemical shifts (δ) are reported in parts per million (ppm). biotech-asia.org

Table 3: ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Hydrogen Type Assignment Source
1.3318 – 2.0767 Aliphatic Alkane Hydrogen biotech-asia.org
4.8542 – 4.9734 Aliphatic Alkene Hydrogen biotech-asia.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and confirm the structure of volatile and semi-volatile compounds. biotech-asia.orgnih.gov In the analysis of this compound, the purified sample is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. biotech-asia.org

The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratio (m/z) of the parent ion and its fragments provides the molecular weight and crucial structural information. biotech-asia.org The analysis of this compound yielded a single major peak at a specific retention time, indicating the purity of the compound. biotech-asia.org The molecular weight was determined to be 321.5 m/z. biotech-asia.org

Table 4: GC-MS/MS Analysis Parameters and Results for this compound

Parameter Details Source
GC Column DB-5 (0.25mm × 30m × 0.22μm) biotech-asia.org
Carrier Gas Helium biotech-asia.org
Flow Rate 1.0 ml/min biotech-asia.org
Temperature Program 50°C (2 min hold), ramped to 250°C at 10°C/min, held for 10 min biotech-asia.org
Total Run Time 32 min biotech-asia.org
MS Mode Ion trap EI+ biotech-asia.org
Retention Time 13.58 min biotech-asia.org
Molecular Weight (m/z) 321.5 biotech-asia.org

| Methylated Mass (m/z) | 335.5 | biotech-asia.org |

X-ray Crystallography in Structural Confirmation

While X-ray crystallography is a powerful technique for the unambiguous determination of a molecule's three-dimensional structure, there are no reports in the reviewed literature of its successful application to this compound itself. However, in synthetic studies focused on this class of compounds, X-ray analysis was used to confirm the structure of a simplified, related 4-oxazolidinone (B12829736) analogue. chemrxiv.org This confirmation of the core heterocyclic structure provides strong supporting evidence for the structural assignments of the more complex natural product, this compound, that were made using spectroscopic methods.

Synthetic Strategies and Analog Development of Lipoxazolidinone a

Total Synthesis of Lipoxazolidinone A

The first total synthesis of this compound was a key step in enabling further biological evaluation and analog development. The synthetic journey involved overcoming initial hurdles and subsequently streamlining the process for efficiency.

The initial approach to synthesizing the 4-oxazolidinone (B12829736) core of this compound focused on testing the proposed reaction sequence on a simplified analog. nih.govchemrxiv.org A primary challenge arose during the crucial cyclization step. The strategy involved the coupling of an amide with an acyl ketene possessing an α,β-unsaturated ketone moiety, a reaction with limited precedent in the literature. nih.gov

In an early attempt, researchers targeted a simplified analog by reacting a dioxinone with TBS-protected (S)-lactamide, which successfully formed the desired β-keto imide intermediate in an 88% yield. nih.govchemrxiv.org However, the subsequent cyclization to form the 4-oxazolidinone ring proved challenging. Standard reagents for silicon protecting group removal, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), failed to yield the desired cyclized product; instead, they only resulted in the loss of the TBS protecting group. nih.govchemrxiv.org The breakthrough came with the use of trifluoroacetic acid in dichloromethane, which successfully induced the cyclization and dehydration to afford the desired 4-oxazolidinone scaffold in 64% yield. nih.govchemrxiv.org

Following the initial successes, efforts were directed toward making the synthesis more efficient. This led to the development of a more convenient and higher-yielding two-step, one-pot procedure. nih.govchemrxiv.orgnih.gov This optimized protocol became the cornerstone for synthesizing both this compound and its analogs.

The one-pot strategy involves two key steps:

Imide Formation: A TBS-protected α-hydroxyamide is heated to reflux with an acylated Meldrum's acid derivative (a dioxinone) in toluene for approximately one hour. nih.gov This step forms the critical β-keto imide intermediate.

Cyclization and Dehydration: After the initial reaction, the solvent is removed. The residue is then resuspended in dichloromethane, and trifluoroacetic acid is added. This acidic treatment induces the cyclization and subsequent dehydration over 24 hours to form the final 4-oxazolidinone product. nih.gov

This optimized one-pot coupling and cyclization of β-keto-imides provided the simplified analog in a 62% yield from the starting materials and was successfully applied to the total synthesis of this compound itself. nih.govchemrxiv.org

The stereochemistry of this compound was a critical aspect of its synthesis, as biological activity is often dependent on the specific three-dimensional arrangement of a molecule. To address this, the synthesis employed a stereocontrolled approach by utilizing a chiral starting material.

The key to controlling the stereochemistry at the C5 position of the oxazolidinone ring was the use of enantiomerically pure (S)-lactamide, which was protected with a tert-butyldimethylsilyl (TBS) group. nih.govchemrxiv.org By starting with this chiral building block, the desired stereocenter was incorporated into the molecule from the outset, leading to the natural configuration of this compound. To investigate the importance of this stereocenter, the enantiomer of the natural product was also synthesized. Biological evaluation revealed that the unnatural enantiomer was two to four times less active, confirming the significance of the natural stereochemical configuration for its antimicrobial activity. chemrxiv.org

Rational Design and Synthesis of this compound Analogs

With an efficient synthetic route established, researchers embarked on the rational design and synthesis of various this compound analogs. The goal was to understand the contribution of different structural components to the molecule's antimicrobial activity and to develop simplified lead compounds with improved properties. nih.govchemrxiv.orgnih.govcornell.edu

A significant effort was made to explore how replacing the long lipophilic side chain of the natural product with various aryl groups would affect its biological activity. nih.govfigshare.com This was inspired by an initial finding that an analog featuring a phenyl group maintained good antimicrobial activity while having a significantly lower calculated lipophilicity (cLogP) compared to the natural product. nih.gov

Using the established one-pot synthesis, a panel of 26 new oxazolidinone analogs with different aryl substituents was created. nih.gov This series included both electron-rich and electron-poor aromatic rings to probe the electronic effects on activity. nih.gov The study also explored variations in the substitution pattern on the aromatic ring and the length of the chain connecting the aryl system to the oxazolidinone core. figshare.com The resulting aryl derivatives were tested for their activity against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with many analogs showing good to moderate activity. nih.gov

Antimicrobial Activity of Selected Aryl Analogs
CompoundAryl Group (R)MIC (μg/mL) vs. MRSA
Analog 6Phenyl0.5 - 1
Analog with 4-F-Phenyl4-Fluorophenyl0.25 - 0.5
Analog with 4-Cl-Phenyl4-Chlorophenyl0.25 - 0.5
Analog with 4-MeO-Phenyl4-Methoxyphenyl0.5 - 1

Another key area of investigation was the role of the two lipophilic side chains on the molecule's activity. nih.gov To understand their importance, analogs were synthesized with modified chains.

Truncation and Extension: Analogs were prepared where the long undecyl side chain was either shortened (truncated) or lengthened (extended). nih.govchemrxiv.org In all cases, these modifications led to a significant decrease in antimicrobial activity, suggesting that the specific length of this chain is crucial for potent biological action. nih.govchemrxiv.org

Branched Chains: In contrast to simple truncation or extension, the introduction of branching on the other lipophilic chain (the isobutyl group) yielded surprising results. Replacing the isobutyl group with branched alkyl derivatives, such as an isopropyl group, led to analogs with improved activity, particularly against MRSA strains. nih.govchemrxiv.org This finding indicated that while the length of one chain was critical, the steric bulk on the other could be modified to enhance potency. chemrxiv.org

Effect of Side Chain Modification on Antimicrobial Activity
Compound ModificationExample AnalogEffect on Activity vs. S. aureus
Natural ProductThis compoundPotent
Side Chain TruncationAnalog 21, 22Significant Decrease
Side Chain ExtensionAnalog 23Significant Decrease
Side Chain BranchingAnalog 27, 29Improved Activity

These systematic modifications provided valuable insights into the SAR of the lipoxazolidinone scaffold, guiding future efforts to design novel antibiotics. nih.gov

Heterocyclic Core Modifications (e.g., N-Methylation, Heteroatom Exchange)

Modifications to the heterocyclic core of this compound have been investigated to probe the structural requirements for its antimicrobial activity. These modifications have included N-methylation and heteroatom exchange, providing valuable insights into the pharmacophore of this natural product.

In a notable study, the synthesis of an N-methylated analog of this compound was undertaken to understand the role of the N-H group within the 4-oxazolidinone core. nih.gov This modification involved the replacement of the hydrogen atom on the nitrogen of the oxazolidinone ring with a methyl group. The resulting N-methyl analog exhibited a significant decrease in antimicrobial activity, highlighting the critical importance of the N-H group for the biological function of this compound. nih.gov This finding suggests that the N-H group may be involved in crucial hydrogen bonding interactions with its biological target.

Furthermore, heteroatom exchange has been explored as another strategy to modify the heterocyclic core. Specifically, an analog was synthesized in which the exocyclic carbonyl oxygen was replaced with a sulfur atom. nih.gov This thionation resulted in a compound with markedly reduced antimicrobial potency. This outcome underscores the significance of the exocyclic carbonyl oxygen in mediating the compound's activity, possibly through essential electrostatic or hydrogen bonding interactions.

These single-atom modifications within the core structure demonstrate that even subtle changes to the heterocycle can have profound effects on the antimicrobial properties of this compound and its analogs.

Table 1: Impact of Heterocyclic Core Modifications on Antimicrobial Activity
ModificationStructural ChangeImpact on Antimicrobial Activity
N-MethylationReplacement of N-H with N-CH₃Significant decrease
Heteroatom ExchangeReplacement of exocyclic C=O with C=SSignificant decrease

Stereochemical Variations and Their Impact on Synthetic Accessibility

The stereochemistry of this compound and its analogs is a critical determinant of their biological activity and a key consideration in their synthetic accessibility. The 4-oxazolidinone core of these compounds contains a stereocenter, and the spatial arrangement of substituents on this chiral center has been a focus of synthetic efforts.

The synthesis of stereochemically defined analogs of this compound has been achieved through the use of chiral starting materials. For instance, the synthesis of simplified analogs has been accomplished using TBS-protected (S)-lactamide as a chiral building block. nih.gov This approach allows for the controlled introduction of the desired stereochemistry at the C5 position of the oxazolidinone ring. The development of a one-pot coupling and cyclization of β-keto-imides has provided a rapid and efficient method for the preparation of the 4-oxazolidinone core. nih.gov

The impact of stereochemistry on synthetic accessibility is evident in the choice of synthetic routes. The diastereoselective synthesis of related 4-oxazolidinones, such as the synoxazolidinones, has been developed, further demonstrating the ability to control the stereochemical outcome of the cyclization reaction. While the specific impact of varying the stereochemistry on the ease of synthesis of this compound itself is not extensively detailed in the available literature, the successful synthesis of enantiomerically pure analogs from chiral precursors indicates that the synthetic routes are amenable to producing specific stereoisomers. The accessibility of these stereoisomers is therefore largely dependent on the availability and cost of the chiral starting materials.

The exploration of stereochemical variations has been a valuable tool in understanding the structure-activity relationship of the lipoxazolidinone class of compounds. The ability to synthesize specific stereoisomers has been crucial for evaluating their differential biological activities and for identifying the optimal stereochemical configuration for antimicrobial potency.

Table 2: Stereochemical Considerations in this compound Synthesis
Stereochemical AspectSynthetic ApproachImpact on Accessibility
Control of C5 StereocenterUse of chiral precursors (e.g., (S)-lactamide)Dependent on the availability of the chiral starting material.
Diastereoselective CyclizationDevelopment of stereoselective reaction conditionsEnables the synthesis of specific diastereomers, enhancing access to a range of stereochemically diverse analogs.

Biosynthetic Investigations of Lipoxazolidinone a

Identification of Producing Organisms and Culturing Conditions

Lipoxazolidinone A has been identified from two distinct bacterial sources: a lactic acid bacterium isolated from a dairy product and a marine actinomycete from ocean sediment. researchgate.netresearchgate.netacs.org

The first identified producer is Lactobacillus apis strain YMP3, which was originally isolated from a yogurt sample. impactstory.orgbiotech-asia.org This discovery marked the first report of this compound production from a bacterium. researchgate.netsenguarts.edu.in The second known source is a marine actinomycete, strain NPS8920, which belongs to the novel genus Marinispora. acs.orgbiotech-asia.org This strain was isolated from a marine sediment sample collected in Cocos Lagoon, Guam. acs.orgsulab.org

The culturing conditions for the production of this compound vary significantly between the two organisms, reflecting their different natural habitats. For the marine actinomycete NPS8920, production of lipoxazolidinones is notably dependent on a seawater-based medium; the compound was not detected when cultured in media prepared with deionized water or a simple sodium chloride solution. sulab.org This suggests that specific trace elements or conditions present in natural seawater are essential for the biosynthesis of the compound by this organism. sulab.org

Detailed culturing conditions for both organisms are outlined below.

Table 1: Producing Organism Lactobacillus apis YMP3

Parameter Condition Citation
Origin Yogurt impactstory.orgbiotech-asia.org
Culture Medium MRS Broth impactstory.org
pH 6.5 impactstory.org
Temperature 35°C impactstory.org
Incubation Time 72 hours impactstory.org

| Extraction Solvent | Ethyl acetate (B1210297) | researchgate.netimpactstory.org |

Table 2: Producing Organism Marinispora sp. NPS8920

Parameter Condition Citation
Origin Marine Sediment (Guam) acs.orgsulab.org
Culture Medium Seawater-based medium (A1-SW) sulab.org
Temperature 28°C sulab.org
Agitation 250 rpm (rotary shaker) sulab.org

| Key Requirement | Natural seawater | sulab.org |

Proposed Biosynthetic Pathways of this compound

The specific biosynthetic pathway for this compound has not been fully elucidated in the currently available scientific literature. Natural products, particularly those with complex structures like this compound, are often assembled through intricate, multi-step enzymatic processes. biotech-asia.org

While detailed studies on the biogenesis of this compound are scarce, research on other complex secondary metabolites provides a general framework. The biosynthesis would involve the assembly of precursor molecules derived from primary metabolism, which are then modified by a series of tailoring enzymes to create the final, complex structure. The lipophilic side chains of this compound suggest a potential link to fatty acid biosynthesis pathways. labmedica.com However, without specific genetic or isotopic labeling studies, the precise precursors and sequence of reactions remain hypothetical.

Genetic Determinants and Enzymatic Mechanisms in Lipoxazolidinone Biosynthesis

The genetic and enzymatic machinery responsible for the biosynthesis of this compound has not yet been specifically identified. However, the production of complex secondary metabolites in actinomycetes, such as the Marinispora strain NPS8920, is typically orchestrated by a dedicated biosynthetic gene cluster (BGC). biotech-asia.orgnih.gov

These BGCs contain all the genes necessary for the production of a specific metabolite, including those encoding for large, multifunctional enzymes like Polyketide Synthases (PKS) and Non-ribosomal Peptide Synthetases (NRPS). biotech-asia.orgajol.info These enzyme complexes assemble the carbon skeleton of the molecule from simple precursors. The gene cluster also includes genes for "tailoring" enzymes that perform subsequent chemical modifications such as oxidation or alkylation, as well as genes for transporters to secrete the compound and for regulatory proteins that control the expression of the entire cluster. biotech-asia.org

Given that Lipoxazolidinones A, B, and C are produced by Marinispora, it is highly probable that their formation is directed by such a gene cluster. biotech-asia.org The identification and characterization of this specific BGC through genome mining techniques would be required to understand the precise enzymatic mechanisms, including the formation of the unique 2-alkylidene-4-oxazolidinone core that defines this class of compounds. acs.orgbiotech-asia.org

Mechanistic Studies of Lipoxazolidinone a Biological Activity

Molecular Targets and Binding Mechanisms of Lipoxazolidinone A

The antimicrobial efficacy of this compound is attributed to its ability to interfere with essential bacterial processes. Research has pointed towards a multi-targeted approach, primarily involving the inhibition of protein and cell wall synthesis.

Inhibition of Ribosomal Protein Synthesis (e.g., 50S Ribosomal Subunit)

A primary mechanism of action for this compound and its analogs is the inhibition of bacterial protein synthesis. nih.govontosight.ai This is achieved by targeting the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. ontosight.aimdpi.comtaylorandfrancis.com By binding to the 50S subunit, these compounds can prevent the formation of the initiation complex, a crucial first step in protein synthesis. mdpi.comlumenlearning.comnih.govnih.gov This interference disrupts the translation process, ultimately leading to bacterial growth inhibition. mdpi.com The binding site is located at the peptidyl transferase center (PTC) within the 50S subunit. mdpi.com

Studies comparing this compound analogs to the well-characterized 2-oxazolidinone (B127357) antibiotic, linezolid (B1675486), have provided further insight. nih.gov In vitro transcription/translation assays have demonstrated that a synthetic analog of this compound inhibits protein synthesis with a potency similar to that of linezolid. chemrxiv.org This suggests a shared or similar target within the ribosome. The oxazolidinone class of antibiotics, in general, is known to bind to the 23S rRNA of the large ribosomal subunit. nih.gov

Inhibition of Cell Wall Biosynthesis

In addition to protein synthesis inhibition, this compound has been shown to disrupt bacterial cell wall biosynthesis. nih.govresearchgate.netchemrxiv.org The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cell integrity and shape. Its inhibition renders the bacteria susceptible to osmotic lysis. lumenlearning.com

Macromolecular synthesis assays using radiolabeled precursors have revealed that treatment with a this compound analog leads to a strong, dose-dependent inhibition of cell wall synthesis. nih.govchemrxiv.org This effect was observed at concentrations as low as 0.125 times the minimum inhibitory concentration (MIC), indicating it is a significant and primary mechanism of action. nih.govchemrxiv.org The specific enzymatic target within the cell wall biosynthesis pathway for this compound has not yet been fully elucidated. mdpi.com

Dual-Mechanism of Action Hypotheses

The concurrent inhibition of both protein and cell wall synthesis has led to the hypothesis of a dual-mechanism of action for this compound and its derivatives. nih.govresearchgate.netchemrxiv.org This multi-targeted approach is a highly desirable characteristic for an antibiotic, as it can potentially lead to a lower frequency of resistance development. nih.govresearchgate.netmdpi.com

The observation that a single compound can effectively inhibit two distinct and essential cellular pathways is a significant finding. nih.govchemrxiv.org It remains an area of active investigation whether this dual activity arises from the compound interacting with two independent molecular targets or if the inhibition of one pathway has a direct, cascading effect on the other. nih.govchemrxiv.org

Mechanism Target/Process Effect Supporting Evidence
Protein Synthesis Inhibition 50S Ribosomal SubunitPrevents initiation complex formationIn vitro transcription/translation assays, comparison with linezolid nih.govchemrxiv.org
Cell Wall Biosynthesis Inhibition Peptidoglycan SynthesisDisrupts cell wall integrityRadiolabeled macromolecular synthesis assays nih.govchemrxiv.org
Dual-Mechanism Both protein and cell wall synthesisPotentially lower resistance developmentObserved concurrent inhibition in multiple studies nih.govresearchgate.netchemrxiv.org

Cellular Pathway Modulation by this compound

The primary cellular pathways modulated by this compound are directly linked to its mechanisms of action: protein synthesis and cell wall biosynthesis. researchgate.netchemrxiv.org By inhibiting these fundamental processes, the compound effectively halts bacterial growth and viability.

Radiolabeled macromolecular synthesis assays provide a clear picture of this modulation. In these experiments, the incorporation of specific radiolabeled precursors into DNA, RNA, protein, cell wall, and lipids is measured in the presence of the test compound. For a this compound analog, a significant and dose-dependent decrease in the incorporation of precursors for protein and cell wall synthesis was observed. nih.govchemrxiv.org Conversely, the synthesis of DNA, RNA, and lipids remained largely unaffected until much higher concentrations of the compound were used, suggesting a specific targeting of the former two pathways. nih.govchemrxiv.org

Investigations into Resistance Development Mechanisms Against this compound

A key advantage of antibiotics with novel or multiple mechanisms of action is often a slower development of resistance. nih.gov Initial studies on this compound analogs suggest that this may be the case for this class of compounds. nih.govresearchgate.netncsu.edu

Serial passage resistance studies have been conducted to assess the potential for bacteria to develop resistance to this compound analogs. In these experiments, bacteria are repeatedly exposed to sub-inhibitory concentrations of the antibiotic over an extended period. For one of the simplified, more polar derivatives of this compound, the development of resistance in Staphylococcus aureus was found to be slow. nih.govchemrxiv.org While resistant mutants could be generated under forcing conditions over several weeks, the rate of resistance development was notably slower compared to some other antibiotics. chemrxiv.org

Structure Activity Relationship Sar Studies of Lipoxazolidinone a Analogs

Correlating Structural Modifications with Antimicrobial Potency

The antimicrobial efficacy of lipoxazolidinone A analogs is intricately linked to their molecular architecture. Key areas of the molecule, including the aryl substituent, the lipophilic side chain, and the oxazolidinone core, have been the focus of extensive structure-activity relationship (SAR) studies. These investigations have revealed that even minor chemical alterations can lead to substantial changes in biological activity, highlighting a delicate balance between different structural components. The initial synthesis of this compound and a series of 15 analogs helped to define the essential pharmacophore and paved the way for more targeted modifications. nih.govnih.govcornell.edu

Impact of Aryl Substitution Patterns on Activity

The nature and position of substituents on the aryl ring of this compound analogs play a critical role in determining their antimicrobial strength. nih.gov Studies have shown that analogs featuring weak electron-withdrawing or weak electron-donating groups at the 4-position of the aryl ring exhibit the most potent activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In contrast, the introduction of strong electron-withdrawing or strong electron-donating groups at the same position leads to a significant reduction in activity. nih.gov

Furthermore, the position of these substituents is crucial. Moving an electron-withdrawing group to the 2- or 3-position of the aryl ring results in decreased antimicrobial potency. nih.gov Similarly, di- and tri-substitution on the aryl ring also lead to a loss of activity. nih.gov One particularly promising analog, a biphenyl (B1667301) compound, demonstrated strong activity against both MSSA and MRSA. nih.gov These findings underscore the specific electronic and steric requirements of the aryl moiety for optimal interaction with the bacterial target.

Table 1: Impact of Aryl Substitution on Antimicrobial Activity (MIC in μg/mL)
CompoundSubstitution PatternMSSAMRSA
Analog 1 4-position, weak e--withdrawingGoodGood
Analog 2 4-position, weak e--donatingGoodGood
Analog 3 4-position, strong e--withdrawingReducedReduced
Analog 4 2- or 3-position, e--withdrawingReducedReduced
Analog 5 Di-substitutedReducedReduced
Biphenyl Analog 4-position, biphenylPotentPotent
Data derived from studies on various aryl-substituted this compound analogs. nih.gov

Influence of Lipophilic Chain Length on Biological Efficacy

The lipophilic side chains of this compound are another key determinant of its biological activity. chemrxiv.org Initial studies involving the truncation or extension of the lipophilic side chain resulted in a significant decrease in antimicrobial activity. nih.govchemrxiv.org This suggested that a specific chain length is optimal for potency.

Role of Oxazolidinone Core Functionalities

The 4-oxazolidinone (B12829736) core is a defining feature of the lipoxazolidinone class of antibiotics and is essential for their antimicrobial activity. nih.govchemrxiv.orgncsu.edu This heterocyclic core is structurally distinct from the 2-oxazolidinone (B127357) core found in clinically used antibiotics like linezolid (B1675486). nih.govnih.gov

SAR studies have highlighted the importance of specific functionalities within this core. For instance, replacing the N-H group of the oxazolidinone with an N-Me group led to a significant decrease in activity. nih.govchemrxiv.org Similarly, substituting the oxygen atom of the exocyclic carbonyl group with sulfur also resulted in a profound loss of potency. nih.govchemrxiv.org These findings emphasize that even single-atom changes within the oxazolidinone core can have a dramatic impact on the molecule's ability to inhibit bacterial growth, underscoring the precise structural and electronic requirements of this central scaffold. chemrxiv.org

Stereochemical Requirements for Optimal Activity

Stereochemistry plays a significant, albeit not absolute, role in the antimicrobial activity of this compound. The natural enantiomer of this compound has been shown to be two to four times more active than its synthetic enantiomer. nih.govchemrxiv.org While this difference is not exceptionally large, it does indicate that the specific three-dimensional arrangement of the atoms in the natural product contributes to its enhanced potency. chemrxiv.org

This observation suggests that the core structure of this compound is a key driver of its biological activity, with the specific stereoconfiguration providing a better fit into its biological target. chemrxiv.org The absolute configuration of the natural product was determined to be (S) by comparing its optical rotation to the isolated compound. chemrxiv.org

Pharmacophore Identification for this compound Class

Through extensive SAR studies, a core pharmacophore for the this compound class of antibiotics has been identified. nih.govcornell.eduncsu.edu This pharmacophore consists of the essential structural elements required for antimicrobial activity. The key components include the 4-oxazolidinone core, an exocyclic conjugated ketone moiety, and two lipophilic carbon chains. chemrxiv.org

The integrity of the 4-oxazolidinone ring, including the N-H group and the exocyclic carbonyl oxygen, is critical. chemrxiv.org The presence of a specific lipophilic side chain is also necessary for potent activity, although some flexibility in the linker length to the aryl group is tolerated. nih.govnih.gov Furthermore, the substitution pattern on the aryl ring significantly modulates the activity, with a preference for weak electron-withdrawing or donating groups at the 4-position. nih.gov The (S)-stereochemistry of the oxazolidinone core also contributes to optimal activity. chemrxiv.org These collective features define the essential pharmacophore of the this compound class, guiding the design of new and more potent analogs. nih.gov

Computational Approaches in this compound SAR Analysis (e.g., Molecular Docking, In Silico Modeling)

Computational methods, such as molecular docking and in silico modeling, have become increasingly valuable tools in understanding the structure-activity relationships of this compound analogs. These approaches complement experimental data by providing insights into the potential binding modes and interactions of these compounds with their biological targets.

Furthermore, computational tools can be used to predict the physicochemical properties of designed analogs, such as their lipophilicity (cLogP), which is a known liability for the natural product. nih.gov By identifying analogs with potentially improved properties in silico, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

Pre Clinical Biological Evaluation of Lipoxazolidinone a and Its Analogs

In Vitro Antimicrobial Spectrum and Potency

Lipoxazolidinone A, a marine natural product, and its synthetic analogs have demonstrated significant antimicrobial activity, primarily against Gram-positive bacteria. nih.govontosight.ai The unique 4-oxazolidinone (B12829736) core of these compounds represents a novel scaffold for the development of new antibiotics. nih.govnih.gov

Activity against Gram-Positive Pathogens (e.g., MRSA, VRE, S. aureus, S. epidermidis)

This compound and its derivatives have shown potent activity against a range of clinically significant Gram-positive pathogens. nih.gov This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), Staphylococcus aureus, and Staphylococcus epidermidis. nih.govontosight.aisulab.org The natural product, this compound, was initially reported to have a minimum inhibitory concentration (MIC) of approximately 1 μg/mL against MRSA. nih.gov

Subsequent research has focused on synthesizing analogs to improve potency and explore the structure-activity relationship. nih.govncsu.edu One notable analog, JJM-35, was found to be up to 50 times more effective than the natural product against several MRSA strains in vitro. ncsu.edulabmedica.com Another simplified analog, compound 29, exhibited significant potency against various resistant strains of MRSA and S. epidermidis, including those resistant to linezolid (B1675486), tetracycline, and erythromycin. nih.gov It also showed activity against a vancomycin-intermediate S. epidermidis strain. nih.gov

The antimicrobial activity of these compounds is influenced by their chemical structure. For instance, the enantiomer of this compound was found to be 2–4 times less active, indicating that stereochemistry plays a role in its efficacy. nih.gov Furthermore, modifications to the lipophilic side chains and the heterocyclic core have been explored to optimize antimicrobial properties. nih.gov

Table 1: In Vitro Activity of this compound and Analogs against Gram-Positive Pathogens

Compound Organism Resistance Profile MIC (µg/mL)
This compound (1) S. aureus (ATCC 29213) - 1
MRSA (ATCC 33591) Methicillin-resistant 0.5
MRSA - ~1
VRE Vancomycin-resistant 1-5
Analog 29 (JJM-35) MRSA (Lin resistant) Linezolid-resistant 0.0675 - 0.5
MRSA (Tet resistant) Tetracycline-resistant 0.25
S. epidermidis (Lin resistant) Linezolid-resistant 0.0675 - 0.125
S. epidermidis (Van intermediate) Vancomycin-intermediate 0.125
Analog 18 (enantiomer of 1) S. aureus (ATCC 29213) - 2
MRSA (ATCC 33591) Methicillin-resistant 2
Aryl Analog 6 MSSA (ATCC 29213) Methicillin-susceptible 1
MRSA (ATCC 33591) Methicillin-resistant 2
Aryl Analog 12 MSSA (ATCC 29213) Methicillin-susceptible 2
MRSA (ATCC 33591) Methicillin-resistant 2

Activity against Gram-Negative Pathogens (e.g., E. coli, Salmonella, A. baumannii efflux studies)

The activity of this compound and its analogs against Gram-negative pathogens is generally limited. nih.govresearchgate.net Studies have shown that these compounds often fail to inhibit the growth of Gram-negative organisms like Acinetobacter baumannii. researchgate.net However, some aryl-substituted derivatives have displayed modest activity, with MICs of 64 μg/mL against A. baumannii. nih.gov

Research suggests that the lack of activity in Gram-negative bacteria is at least partially due to efflux pumps, which actively transport the compounds out of the bacterial cell. researchgate.netnih.gov In studies using an E. coli strain with a knockout of the TolC efflux pump component, the antimicrobial activity of the lipoxazolidinone analogs was restored. nih.gov This indicates that the compounds are subject to efflux in Gram-negative pathogens. nih.gov

Furthermore, in a lipopolysaccharide (LPS)-deficient strain of A. baumannii, a simplified analog (compound 29) showed an MIC of 2 μg/mL, highlighting that the outer membrane of Gram-negative bacteria also presents a significant barrier to these compounds. nih.gov Synthetic 4-oxazolidinone analogs have also been investigated for their effects on Salmonella, with a focus on their antibiofilm properties rather than direct growth inhibition. researchgate.net The efflux systems in A. baumannii, such as AdeAB, AdeIJK, and AdeFGH, are known to expel a variety of antibiotics and likely contribute to the resistance against lipoxazolidinone analogs. frontiersin.orgcsic.es

Minimum Inhibitory Concentration (MIC) Determinations in Research Settings

MIC values are a standard measure of the in vitro potency of an antimicrobial agent. For this compound and its analogs, MICs have been determined against a variety of bacterial strains in research laboratories. nih.govnih.gov

For Gram-positive bacteria, this compound has an MIC of 1 μg/mL against S. aureus (ATCC 29213) and 0.5 μg/mL against MRSA (ATCC 33591). nih.gov Synthetic analogs have shown improved potency, with some demonstrating MICs as low as 0.0675 μg/mL against resistant strains of MRSA and S. epidermidis. nih.gov

Against Gram-negative bacteria, the MICs are generally much higher, indicating lower activity. For example, bromo- and chloro-substituted derivatives of this compound had MICs of 64 μg/mL against A. baumannii. nih.gov However, in an LPS-deficient strain of A. baumannii, the MIC of an analog was significantly lower at 2 μg/mL. nih.gov Similarly, while lead compounds were largely inactive against wild-type E. coli, the knockout of the TolC efflux pump sensitized the bacteria, resulting in lower MIC values. nih.gov

Table 2: MIC Values of Lipoxazolidinone Analogs in Research Settings

Compound Organism Strain Details MIC (µg/mL)
This compound (1) S. aureus ATCC 29213 1
MRSA ATCC 33591 0.5
Analog 29 LPS-deficient A. baumannii ATCC 19606 2
Bromo-substituted analog 6 A. baumannii ATCC 19606 64
Chloro-substituted analog 12 A. baumannii ATCC 19606 64
Lead Oxazolidinones E. coli TolC knockout Activity restored

Anti-biofilm Activities of this compound Analogs

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can make them highly resistant to antibiotics. nih.gov Some analogs of this compound, particularly those based on the related synoxazolidinone structure, have shown promising anti-biofilm activities. researchgate.netresearchgate.net

Inhibition of Biofilm Formation

Certain synthetic 4-oxazolidinone analogs have been shown to inhibit the formation of biofilms by pathogenic bacteria. researchgate.net For instance, 5-benzylidene-4-oxazolidinones can inhibit the formation of Staphylococcus aureus biofilms. researchgate.net One study demonstrated that these compounds could inhibit up to 89% of biofilm formation, with IC50 values as low as 0.78 µM. researchgate.net

Synthetic analogs of 4-oxazolidinone natural products are also being explored as potential agents to combat biofilms of Gram-negative bacteria like Salmonella. researchgate.net One such analog was found to inhibit Salmonella biofilm formation by affecting both motility and the expression of genes related to the biofilm matrix. researchgate.net Efflux pumps in A. baumannii have been implicated in biofilm formation, suggesting a complex relationship between antibiotic resistance and biofilm development. nih.gov

Biofilm Dispersal Properties

In addition to preventing biofilm formation, some 4-oxazolidinone analogs have demonstrated the ability to disperse pre-formed biofilms. researchgate.net This is a crucial property, as it could potentially be used to treat established biofilm-associated infections. nih.gov

Studies on 5-benzylidene-4-oxazolidinones have shown that they can disperse pre-formed S. aureus biofilms with IC50 values as low as 4.7 µM. researchgate.net This suggests that these compounds could be valuable as chemical probes for studying bacterial biofilms and may serve as a starting point for the development of new anti-biofilm therapies. researchgate.net

Pharmacological Studies in Non-Human Models (In Vivo Research)

The pre-clinical evaluation of novel antimicrobial candidates in living organisms is a critical step to bridge the gap between in vitro activity and potential clinical utility. For this compound and its analogs, in vivo research in non-human models has been instrumental in demonstrating their therapeutic potential and providing deeper understanding of their mechanisms of action in a complex biological system.

Efficacy in Animal Infection Models (e.g., Rat Peritonitis Model)

While specific studies on this compound in a rat peritonitis model are not detailed in the reviewed literature, the efficacy of structurally related 4-oxazolidinone analogs has been demonstrated in various other murine infection models. These studies are crucial for establishing the in vivo proof-of-concept for this class of compounds, particularly against challenging Gram-positive pathogens.

Research has focused on evaluating these compounds in systemic and localized infection models, often caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, novel oxazolidinone analogs have been assessed in mouse models of systemic infection, skin infection, and lower respiratory tract infections. asm.orgrsc.org

In a murine systemic infection model with methicillin-susceptible S. aureus (MSSA), one oxazolidinone analog, RWJ-416457, was found to be equipotent to twofold more potent than linezolid. asm.org Another analog, compound 20, demonstrated efficacy more than three times greater than linezolid against MSSA and more than two times greater against MRSA in similar systemic infection models. rsc.org The efficacy of these compounds is often compared against established antibiotics like linezolid and vancomycin (B549263) to benchmark their performance. asm.org For example, while RWJ-416457 was less potent than vancomycin against MSSA in a skin infection model, it proved to be up to fourfold more potent than vancomycin against community-associated MRSA (CA-MRSA). asm.org

Furthermore, the oxazolidinone analog AM 7359 was evaluated in both a methicillin-susceptible S. aureus organ burden model and a methicillin-resistant S. aureus localized thigh infection model in mice. nih.gov In the localized infection model against a linezolid- and methicillin-resistant S. aureus (LMRSA) strain, AM 7359 showed significantly better efficacy than linezolid. nih.govresearchgate.net Some analogs have also been tested in more complex models, such as a robust collagen-matrix model of biofilm infection, where 5-benzylidene-4-oxazolidinones, in combination with other antibiotics, significantly reduced the bacterial load of S. aureus biofilms. chemrxiv.org

Compound/AnalogAnimal ModelPathogenKey Efficacy FindingsReference
RWJ-416457Murine Systemic & Skin InfectionMSSA, CA-MRSAEquipotent to 2x more potent than linezolid in systemic infection. Up to 4x more potent than vancomycin against CA-MRSA in skin infection. asm.org
AM 7359Mouse Thigh InfectionLMRSAEightfold more efficacious than linezolid. nih.govresearchgate.net
Compound 20Mouse Systemic InfectionMSSA, MRSA>3x more effective than linezolid against MSSA; >2x more effective against MRSA. rsc.org
5-Benzylidene-4-oxazolidinonesCollagen-Matrix Biofilm ModelS. aureusShowed synergistic activity with common antibiotics to reduce bacterial load in biofilms. chemrxiv.org

Mechanistic Insights from Animal Studies (e.g., Inhibition of Macromolecular Synthesis)

While in vitro assays are the primary method for elucidating the specific biochemical pathways inhibited by an antibiotic, in vivo studies can provide crucial insights into the functional mechanisms of action and resistance in a whole-organism context.

Initial mechanism of action studies on this compound analogs suggest a dual inhibition of both cell-wall and protein synthesis. nih.govresearchgate.net This multi-targeted mechanism is an exciting finding, as it may contribute to a lower frequency of resistance development. nih.gov

Animal models have been particularly insightful in understanding the reasons for the limited activity of lipoxazolidinone analogs against Gram-negative bacteria. Studies utilizing knockout strains of E. coli in animal models have provided direct evidence of the role of efflux pumps. nih.govnih.gov Specifically, the knockout of the TolC efflux pump mechanism sensitized the E. coli to several lipoxazolidinone analogs. nih.govnih.gov This finding from an in vivo system strongly suggests that active efflux is a primary mechanism of resistance that prevents the compounds from reaching their intracellular targets in Gram-negative pathogens. researchgate.netnih.gov

Furthermore, in vivo efficacy studies can offer clues about the mechanism of action by comparing activity against resistant strains. The superior efficacy of the analog AM 7359 against a linezolid-resistant MRSA strain in a mouse infection model suggests that it may have a different or supplemental biological target compared to linezolid, a well-known inhibitor of protein synthesis. nih.govresearchgate.net

Analog Class/CompoundAnimal/Model SystemMechanistic InsightKey FindingReference
Lipoxazolidinone AnalogsE. coli Knockout ModelMechanism of Gram-Negative ResistanceKnockout of the TolC efflux pump sensitized E. coli to the compounds, indicating efflux is a key resistance mechanism. nih.govnih.gov
Lipoxazolidinone Analogs(Inferred from in vitro studies)Inhibition of Macromolecular SynthesisExert activity via the dual inhibition of both cell-wall and protein synthesis. nih.govresearchgate.net
AM 7359Mouse Infection ModelPotential for Alternative TargetEnhanced efficacy against linezolid-resistant MRSA suggests a possible different or additional biological target compared to linezolid. nih.govresearchgate.net

Analytical Methodologies for Lipoxazolidinone a Research

Quantitative Analysis in Fermentation and Biological Studies (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of lipoxazolidinone A in complex mixtures such as fermentation broths and biological samples. nih.govperkinelmer.com The method's high resolution and sensitivity allow for the accurate determination of the compound's concentration, which is critical for monitoring production during fermentation and for structure-activity relationship (SAR) studies. waters.comccsenet.org

A typical HPLC analysis involves separating the compound from a mixture using a specialized column and a liquid mobile phase. mdpi.com For this compound and its analogs, a reversed-phase column is commonly employed. Detection is often achieved using an ultraviolet (UV) detector, as the molecule possesses a chromophore that absorbs light at a specific wavelength. nih.gov The sample preparation, including extraction from the sample matrix and potential acidification to improve retention on the column, is a critical step to ensure accurate and reproducible results. nih.gov

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterSpecificationPurpose
Column Reversed-Phase C18Separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile/Water GradientElutes compounds from the column with increasing organic solvent concentration.
Flow Rate 1.0 mL/minEnsures consistent and reproducible retention times.
Detection UV at 210 nmQuantifies the compound based on its absorbance of UV light. nih.gov
Injection Volume 5-20 µLIntroduces a precise amount of the sample into the system. ccsenet.org

This table represents a typical setup; specific conditions may be optimized for different sample types and analytical goals.

Macromolecular Synthesis Assays (e.g., Radiolabeled Precursor Incorporation)

To determine the mechanism of action of this compound, researchers employ macromolecular synthesis assays. nih.govchemrxiv.org This technique assesses the compound's ability to inhibit essential biosynthetic pathways in bacteria, such as the synthesis of DNA, RNA, proteins, and the cell wall. nih.govsigmaaldrich.com The assay works by introducing radiolabeled precursors—small molecules that are the basic building blocks for macromolecules—into bacterial cultures treated with the antibiotic. chemrxiv.org

The rate of incorporation of these precursors into new macromolecules is measured by quantifying the radioactivity in the respective cellular fractions (DNA, RNA, protein). A significant decrease in the incorporation of a specific precursor in treated cells compared to untreated controls indicates that the antibiotic targets that particular pathway. nih.gov For instance, studies on a this compound analog revealed strong, dose-dependent inhibition of protein and cell wall synthesis, with limited effect on DNA and RNA synthesis at lower concentrations. nih.govchemrxiv.org This suggests a dual mechanism of action, a highly desirable trait in novel antibiotics. nih.gov

Table 2: Effect of a this compound Analog on Macromolecular Synthesis in S. aureus

Biosynthetic PathwayRadiolabeled Precursor% Inhibition (at 0.125 x MIC)% Inhibition (at >2 x MIC)
Protein Synthesis [³H]LeucineHighHigh
Cell Wall Synthesis [¹⁴C]N-AcetylglucosamineHighHigh
DNA Synthesis [³H]ThymidineLimitedModerate
RNA Synthesis [³H]UridineLimitedModerate

Data is illustrative, based on findings for a lipoxazolidinone analog which showed dose-dependent inhibition. nih.gov The study indicated strong inhibition of protein and cell wall synthesis at concentrations as low as 0.125 x MIC, while significant inhibition of DNA and RNA synthesis was observed only at concentrations greater than 2 x MIC. nih.govchemrxiv.org

Techniques for Assessing Efflux Pump Activity in Gram-Negative Bacteria

Gram-negative bacteria possess outer membrane efflux pumps, such as the AcrAB-TolC system, which actively expel antibiotics from the cell, conferring a high level of intrinsic resistance. nih.govnih.gov Understanding whether this compound is a substrate for these pumps is crucial for evaluating its potential efficacy against these challenging pathogens. researchgate.net

One common method to assess efflux pump activity is the ethidium bromide (EtBr) accumulation assay . researchgate.netnih.gov Ethidium bromide is a fluorescent dye that is a known substrate of many efflux pumps. frontiersin.org In bacterial strains with active efflux, EtBr is pumped out, resulting in low intracellular fluorescence. researchgate.net When an efflux pump inhibitor (EPI) or a compound that is also transported by the pump is added, it competes with EtBr, leading to its accumulation inside the cell and a corresponding increase in fluorescence. nih.govplos.org

Another powerful technique involves using knockout strains of bacteria that lack specific efflux pump components, such as TolC. nih.govresearchgate.net By comparing the minimum inhibitory concentration (MIC) of this compound against the wild-type strain and the TolC knockout strain, researchers can determine if the compound is subject to efflux. A significantly lower MIC in the knockout strain indicates that the pump is responsible for resistance in the wild-type strain. nih.gov Studies on lipoxazolidinone analogs have shown that knocking out the TolC efflux mechanism sensitized E. coli to the compounds, suggesting that efflux is a key factor in their limited activity against Gram-negative bacteria. nih.govresearchgate.net

Table 3: Methods to Evaluate Efflux Pump Interaction

TechniquePrincipleTypical Observation
Ethidium Bromide (EtBr) Accumulation Assay Competition for efflux between EtBr and the test compound. researchgate.netIncreased intracellular fluorescence indicates the test compound interacts with the efflux pump. nih.gov
Use of Efflux Pump Inhibitors (e.g., PAβN) A known inhibitor blocks the pump, increasing susceptibility to a substrate antibiotic. plos.orgA decrease in the antibiotic's MIC in the presence of the inhibitor suggests it is an efflux substrate.
Gene Knockout Strains (e.g., ΔTolC) Comparison of antibiotic activity against wild-type vs. efflux-deficient strains. nih.govA significantly lower MIC in the knockout strain confirms the compound is expelled by that pump. nih.govresearchgate.net

Future Research Directions and Therapeutic Potential of Lipoxazolidinone a

Optimization of Lipoxazolidinone A Scaffolds for Enhanced Biological Properties

The core structure of this compound, a 4-oxazolidinone (B12829736) heterocycle, offers a versatile scaffold for chemical modification to enhance its biological properties. nih.govresearchgate.net Key areas of optimization include improving potency, reducing lipophilicity, and broadening the spectrum of activity.

Initial structure-activity relationship (SAR) studies have provided valuable insights. For instance, modifications to the lipophilic side chains and the N-H group of the oxazolidinone ring have been shown to significantly impact antimicrobial activity. chemrxiv.org Researchers have successfully synthesized analogs with simplified structures and increased polarity that retain potent activity against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

One notable analog, JJM-35 , demonstrated up to 50 times greater effectiveness against several MRSA strains in vitro compared to the natural product. ncsu.edulabmedica.com This highlights the potential of synthetic chemistry to improve upon nature's design. Further exploration of aryl derivatives and varying chain lengths aims to elucidate the SAR more comprehensively. researchgate.net The goal is to create derivatives with high antimicrobial activity while minimizing properties that could be liabilities, such as high lipophilicity. researchgate.net

Compound/AnalogKey ModificationImpact on Biological Properties
This compound (1) Natural ProductPotent against MRSA, but high lipophilicity. nih.govresearchgate.net
Enantiomer of this compound (18) Opposite stereochemistry2-4 times less active than the natural product. chemrxiv.org
Analog with N-Me group (24) N-H replaced with N-MethylSignificant decrease in activity. chemrxiv.org
Analog with exocyclic thiocarbonyl (25) Carbonyl oxygen replaced with sulfurSignificant decrease in activity. chemrxiv.org
JJM-35 Optimized analogUp to 50x more effective than the natural product against some MRSA strains. ncsu.edulabmedica.com
Aryl derivatives (e.g., 31, 32) Installation of various benzyl (B1604629) groupsPotency equivalent to this compound with significantly lower cLogP values. chemrxiv.org

These studies underscore the importance of the 4-oxazolidinone core and specific functional groups for antimicrobial efficacy. nih.govchemrxiv.org

Exploration of Novel Mechanisms of Action for the 4-Oxazolidinone Class

While the 2-oxazolidinone (B127357) antibiotics like linezolid (B1675486) are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, the precise mechanism of the 4-oxazolidinone class, including this compound, is still under investigation. ontosight.aimdpi.comresearchgate.net There is evidence suggesting that these compounds may possess novel or multiple mechanisms of action. nih.govncsu.edu

Initial studies indicate that this compound and its analogs inhibit both cell-wall and protein synthesis. nih.gov This dual-action potential is a significant advantage, as it may slow the development of bacterial resistance. nih.govlabmedica.com The unique mechanism of action is supported by the lack of cross-resistance with other classes of protein synthesis inhibitors. scirp.org

The binding site of oxazolidinones is on the 50S ribosomal subunit, at the peptidyl transferase center (PTC), which interferes with the binding of initiator-tRNA. mdpi.comasm.org However, the specific interactions of the 4-oxazolidinone scaffold may differ from the 2-oxazolidinones, leading to their distinct biological profile. Further research using techniques like cryo-electron microscopy could provide high-resolution structural data on how these compounds interact with the ribosome. biorxiv.org Understanding the detailed molecular interactions is crucial for the rational design of new derivatives with improved efficacy. qut.edu.au

Strategies to Overcome Antibiotic Resistance with this compound Analogs

A significant advantage of the this compound scaffold is its potential to combat antibiotic resistance. ncsu.edulabmedica.com Analogs of this compound have shown potent activity against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govontosight.ai

One promising finding is that some synthetic analogs are more effective against resistant bacterial strains than non-resistant ones. ncsu.edulabmedica.com This suggests that the mechanism of action may bypass common resistance pathways. Furthermore, the potential for a dual mechanism of action could make it more difficult for bacteria to develop resistance. ncsu.edulabmedica.com

Strategies to leverage this compound analogs against resistance include:

Developing compounds with multiple targets: The inhibition of both cell wall and protein synthesis is a key advantage. nih.gov

Designing analogs that evade existing resistance mechanisms: This includes modifications to the scaffold to prevent recognition by efflux pumps or enzymes that modify the drug target. numberanalytics.com

Exploring activity against Gram-negative bacteria: While currently most potent against Gram-positive organisms, research is underway to modify the scaffold to overcome the outer membrane barrier of Gram-negative bacteria. nih.govchemrxiv.org Overcoming efflux pump activity in Gram-negative pathogens is a key challenge being addressed. nih.govacs.org

The slow development of resistance to some 4-oxazolidinone derivatives in laboratory studies is an encouraging sign for their long-term therapeutic potential. nih.gov

Resistant StrainActivity of this compound / Analogs
Methicillin-resistant S. aureus (MRSA) Potent activity observed for the natural product and synthetic analogs. nih.govncsu.edulabmedica.com
Linezolid-resistant S. aureus Analog 29 showed significant potency. nih.govchemrxiv.org
Tetracycline-resistant S. aureus Analog 29 exhibited significant potency. nih.gov
Erythromycin-resistant S. aureus Analog 29 demonstrated significant potency. nih.gov
Vancomycin-intermediate S. epidermidis Analog 29 was potent against this strain. nih.gov

Development of this compound as Chemical Probes for Biological Systems

The unique structure and biological activity of this compound and its analogs make them valuable tools for studying biological processes. nih.govmorressier.com As chemical probes, they can be used to investigate the intricacies of bacterial physiology and mechanisms of antibiotic action. morressier.comgrantome.com

The development of synthetic routes to this compound and its derivatives allows for the incorporation of tags or labels, such as fluorescent groups or biotin, without compromising their biological activity. grantome.com These modified molecules can then be used in a variety of applications, including:

Target identification and validation: By tracking the interaction of labeled probes within bacterial cells, researchers can identify the specific molecular targets of the 4-oxazolidinone class.

Imaging bacterial processes: Fluorescently tagged probes can be used to visualize the localization of the antibiotic within the cell and its effect on cellular structures.

Studying biofilm formation: Some 4-oxazolidinone analogs have shown promise as inhibitors of biofilm formation, and as probes, they can help elucidate the molecular mechanisms underlying this process. researchgate.netresearchgate.net

The ability to synthesize a diverse library of analogs provides a powerful toolkit for chemical biology studies, enabling a deeper understanding of bacterial pathogenesis and antibiotic function. grantome.com

Integration of Synthetic Biology for Enhanced Production or Diversification of this compound

While chemical synthesis has been instrumental in producing this compound and its analogs, synthetic biology offers complementary approaches for their production and diversification. ncsu.edueurekalert.org this compound is a secondary metabolite produced by marine bacteria, and its biosynthetic pathway could be engineered to enhance yields or create novel derivatives. ncsu.edu

Synthetic biology strategies could include:

Heterologous expression: The genes responsible for this compound biosynthesis could be transferred into a more easily culturable host organism, allowing for large-scale production.

Metabolic engineering: The host organism's metabolism could be modified to increase the supply of precursor molecules for this compound synthesis.

Enzymatic diversification: The biosynthetic enzymes could be engineered to accept different substrates, leading to the production of a library of novel this compound analogs with diverse chemical structures and biological activities.

By combining the power of synthetic chemistry with the versatility of synthetic biology, researchers can accelerate the discovery and development of new and improved 4-oxazolidinone antibiotics.

Q & A

Q. What synthetic methodologies are employed for the preparation of lipoxazolidinone A and its structural analogs?

this compound is synthesized via a one-pot coupling/cyclization strategy involving β-keto-imides and α-hydroxy amides. Key steps include the formation of a 4-oxazolidinone core through optimized protocols, yielding the natural product in 52% efficiency from dioxinone and L-norleucine-derived precursors. Enantiomeric synthesis (e.g., compound 18) confirms stereochemical assignments via optical rotation comparisons .

Q. What in vitro models are utilized to evaluate the antimicrobial activity of this compound?

Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus (MSSA, MRSA) and S. epidermidis are standard. This compound exhibits MIC values of 0.5–1 µg/mL against MRSA, validated using ATCC reference strains (e.g., ATCC 33591). Activity is benchmarked against linezolid-resistant and vancomycin-intermediate strains .

Q. What structural features define the core scaffold of this compound?

The molecule contains a 4-oxazolidinone heterocycle, a lipophilic side chain derived from L-norleucine, and an alkenyl methyl group. Stereochemical integrity at the oxazolidinone core is critical, as enantiomers show reduced activity (2–4× less potent) .

Advanced Research Questions

Q. How do structural modifications impact potency and spectrum against multidrug-resistant Gram-positive pathogens?

  • Side-chain optimization : Branched alkyl groups (e.g., isopropyl in compound 29) enhance MRSA activity (MIC: 0.0338 µg/mL) compared to linear chains.
  • Polarity adjustments : Derivatives with benzyl or p-bromobenzyl substituents (e.g., compounds 31–32) maintain potency while reducing cLogP from 6.6 to 3.8, addressing high lipophilicity .
  • Alkene deletion : Compound 20 (lacking the Michael acceptor) retains activity, contradicting initial hypotheses about mechanism-driven alkene necessity .

Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data?

Discrepancies, such as the retained activity of non-Michael acceptor analogs, are addressed through iterative analog synthesis, MIC reassays, and mechanism-of-action (MoA) studies. For example, dual inhibition of cell-wall and protein synthesis pathways explains broad-spectrum activity despite structural variations .

Q. How does this compound evade rapid resistance development in bacterial populations?

Resistance frequency studies show no mutants emerging even after prolonged exposure (10–14 days) to sub-MIC concentrations. This is attributed to its dual MoA, which complicates adaptive mutations. Resistance rates are <10⁻¹⁰, a critical advantage over single-target antibiotics .

Q. What strategies are explored to extend activity to Gram-negative pathogens?

  • Efflux pump inhibition : Using E. coli TolC knockout strains, efflux-mediated resistance is circumvented, restoring susceptibility (MIC: 2 µg/mL in LPS-deficient A. baumannii).
  • Polar group incorporation : Derivatives with aryl substituents and shortened chains improve uptake in Gram-negative models .

Q. How is cytotoxicity balanced with antimicrobial efficacy during lead optimization?

Hemolysis and A549 cell toxicity assays guide structural refinements. For example, compound 21 shows <1% hemolysis at 40 µM and IC₅₀ >14 µg/mL in A549 cells, achieving a therapeutic index suitable for preclinical development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.